Quinoline-3,5-dicarboxylic acid
Description
Quinoline-3,5-dicarboxylic acid (C₁₁H₇NO₄) is a heterocyclic aromatic compound featuring a quinoline core with carboxylic acid groups at positions 3 and 3. Quinoline derivatives are widely studied for their biological activities, particularly as antibacterial agents and antitumor compounds, owing to their ability to intercalate DNA or inhibit enzymes like topoisomerases . The dicarboxylic acid groups enhance water solubility and metal-coordination capabilities, making such compounds versatile in pharmaceutical and materials science applications .
Properties
Molecular Formula |
C11H7NO4 |
|---|---|
Molecular Weight |
217.18 g/mol |
IUPAC Name |
quinoline-3,5-dicarboxylic acid |
InChI |
InChI=1S/C11H7NO4/c13-10(14)6-4-8-7(11(15)16)2-1-3-9(8)12-5-6/h1-5H,(H,13,14)(H,15,16) |
InChI Key |
PTROYPSWYLRXND-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=C(C=NC2=C1)C(=O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis via Oxidized Anilinosuccinimides and Cyclization (Adapted from EP0257433B1 and US4766218A)
This method involves several key steps:
Formation of 3-anilinosuccinimide : Maleic anhydride reacts with aniline in o-dichlorobenzene at 175-180°C, forming anilinosuccinimide intermediates with high yields (~74%) after recrystallization.
Oxidation to 3-anilino-N-substituted-maleimide : The anilinosuccinimide is oxidized in inert solvents.
Reaction with Dimethylformamide Dimethylacetal or Vilsmeier Reagent : The maleimide intermediate reacts with at least two molar equivalents of dimethylformamide dimethylacetal or a Vilsmeier reagent (prepared from dimethylformamide and phosphorus oxychloride) in aromatic or chlorinated hydrocarbon solvents under reflux conditions. This step forms 3-phenylimino-4-dimethylaminomethylene-N-substituted-succinimide derivatives.
Cyclization : Treatment with polyphosphoric acid at 130-145°C cyclizes the intermediate to acridinimides.
Hydrolysis : The acridinimides are hydrolyzed under basic conditions (NaOH or KOH, 5-50% concentration) in aqueous or aqueous-alcoholic solvents to yield quinoline-3,5-dicarboxylic acid salts.
Acidification and Isolation : Acidification of the cooled reaction mixture precipitates this compound, which is collected by filtration.
Yield and Purity : The process yields this compound in up to 90% yield with high purity (melting point 315-321°C reported for the product).
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Aniline + Maleic Anhydride | 175-180°C, o-dichlorobenzene, 1 hour | 74 | Recrystallization in ethanol |
| Oxidation | Inert solvent | - | Forms maleimide intermediate |
| Reaction with DMF-DMA or Vilsmeier Reagent | Reflux in aromatic/chlorinated solvents | - | Forms dimethylaminomethylene derivatives |
| Cyclization | Polyphosphoric acid, 130-145°C | - | Forms acridinimide |
| Hydrolysis | NaOH/KOH 5-50%, aqueous solvent | - | Hydrolyzes acridinimide to diacid salt |
| Acidification | Acid, <40°C | - | Precipitates this compound |
This method is advantageous due to the availability of starting materials and the potential for scale-up in industrial settings.
Friedlander Reaction and Ester Hydrolysis
Though primarily reported for quinoline-2,3-dicarboxylic acid, the Friedlander reaction, involving 2-aminobenzaldehyde and diethyloxalacetate, can be adapted for related quinoline dicarboxylic acids. The esters formed are subsequently hydrolyzed to the corresponding acids. However, this method is less frequently applied to this compound specifically, and yields can be limited by precursor availability.
Carbonylation and Decarboxylation of Functionalized Quinolines (From CN101781247B)
This novel method synthesizes substituted 3-quinoline carboxylic acids, including this compound derivatives, via:
Carbonylation of Dichloroquinolines : Under high-pressure carbon monoxide (20 atm) and in the presence of palladium chloride and triphenylphosphine catalysts, dichloroquinolines undergo carbonylation in methanol at 140-150°C for 3-4 hours to form dimethyl quinoline dicarboxylates.
Hydrolysis of Esters : The dimethyl esters are refluxed with aqueous sodium hydroxide (10%) for 2 hours, followed by acidification to pH ~2 with concentrated hydrochloric acid, precipitating the quinoline dicarboxylic acid.
Purification : The precipitate is filtered and dried, yielding the target acid.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Carbonylation | PdCl₂, PPh₃, CO 20 atm, MeOH, 140-150°C, 3-4 hours | ~90 | Produces dimethyl quinoline dicarboxylate |
| Hydrolysis | 10% NaOH aqueous, reflux 2 hours | - | Converts ester to acid |
| Acidification & Isolation | HCl, pH ~2 | - | Isolates this compound |
This method offers a direct approach to this compound derivatives with good yields and is notable for its use of transition metal catalysis and high-pressure CO.
Comparative Analysis of Methods
| Feature | Anilinosuccinimide Route | Carbonylation Route | Friedlander-type Route |
|---|---|---|---|
| Starting Materials | Maleic anhydride, aniline | Dichloroquinolines, CO, Pd catalyst | 2-aminobenzaldehyde, ketoesters |
| Reaction Conditions | High temperature (130-180°C), acidic/base hydrolysis | High pressure CO (20 atm), Pd catalysis, reflux | Moderate temperature, condensation |
| Yield | Up to 90% | Around 90% | Variable, often lower |
| Scalability | High | Moderate to high | Limited by precursor availability |
| Complexity | Multi-step with oxidation, cyclization, hydrolysis | Two-step with catalysis and hydrolysis | Simpler but less versatile |
| Purity of Product | High, recrystallization possible | High, chromatography purification | Moderate |
| Industrial Applicability | Proven, patent-protected methods | Emerging, requires specialized equipment | Traditional, less used for this acid |
Summary of Research Findings
The anilinosuccinimide pathway is well-documented and patented, providing a robust, high-yield route to this compound from inexpensive and readily available starting materials. The process involves oxidation, reaction with Vilsmeier reagents, cyclization, and hydrolysis steps with detailed reaction conditions and isolation protocols reported in patent EP0257433B1 and US4766218A.
The carbonylation method using palladium catalysis under high-pressure carbon monoxide presents a modern, efficient alternative for synthesizing quinoline dicarboxylates, which can be hydrolyzed to the target acid. This method is supported by recent Chinese patent CN101781247B and offers good yields and product purity.
The Friedlander reaction , while classical, is less commonly applied specifically to this compound synthesis due to limitations in precursor availability and yields.
Chemical Reactions Analysis
Types of Reactions
Quinoline-3,5-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline-N-oxide or further oxidized to produce pyridine-2,3-dicarboxylic acid.
Reduction: Reduction reactions can convert it into quinoline derivatives with different functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, ozone, hydrogen peroxide.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, alkylating agents, and nucleophiles.
Major Products Formed
Oxidation: Pyridine-2,3-dicarboxylic acid.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
Quinoline-3,5-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and coordination polymers.
Biology: It is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: It is used in the production of dyes, pigments, and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of quinoline-3,5-dicarboxylic acid involves its interaction with molecular targets such as enzymes and receptors. For example, it can act as an NMDA receptor agonist, influencing neurotransmission in the brain . Additionally, it can form complexes with metal ions, leading to the generation of reactive oxygen species that can induce oxidative stress .
Comparison with Similar Compounds
Structural and Functional Analogues
Below is a comparative analysis of quinoline-3,5-dicarboxylic acid with key analogues, focusing on core structure, applications, and biological activity.
Key Comparative Insights
Structural and Solubility Considerations
- The planarity of quinoline derivatives (e.g., tricyclic quinolones in ) enhances DNA intercalation, whereas FDCA’s non-planar furan ring limits such interactions but improves polymer flexibility.
- Sulfur-containing analogues (e.g., cyclothionine) exhibit unique metabolic pathways but lack therapeutic data compared to nitrogenous dicarboxylic acids .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing Quinoline-3,5-dicarboxylic acid in a laboratory setting?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as esterification followed by hydrolysis. For example, analogous dicarboxylic acids (e.g., furan-2,5-dicarboxylic acid) are synthesized via acid-catalyzed reactions using carbon dioxide or ester precursors, with purification via recrystallization or column chromatography . Characterization of intermediates (e.g., diethyl esters) using -NMR and -NMR ensures structural fidelity before hydrolysis to the dicarboxylic acid . Reaction optimization (e.g., solvent choice, temperature) is critical to avoid side products.
Q. What characterization techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer : A combination of spectroscopic and crystallographic methods is recommended:
- Single-crystal XRD : Resolves molecular geometry and hydrogen-bonding networks .
- FT-IR : Identifies carboxylic acid (-COOH) and quinoline ring vibrations.
- NMR (, ) : Confirms proton environments and carbon connectivity .
- Elemental analysis and melting point : Assess purity and consistency with literature values .
Q. How should researchers safely handle and store this compound to prevent degradation or hazards?
- Methodological Answer :
- Handling : Use PPE (gloves, goggles), work in a fume hood, and avoid contact with oxidizers (risk of exothermic decomposition) .
- Storage : Keep in airtight containers under inert gas (e.g., N) at low temperatures (-20°C) to minimize hydrolysis or oxidation. Monitor for discoloration or gas release, which may indicate degradation .
Advanced Research Questions
Q. How can this compound be utilized in the design of metal-organic frameworks (MOFs), and what factors influence its coordination behavior?
- Methodological Answer : As a dicarboxylate ligand, it can bridge metal ions (e.g., Cu, Zn) to form porous frameworks. Key factors include:
- Metal-ligand stoichiometry : Adjusting molar ratios controls network topology (e.g., 2D vs. 3D) .
- Solvent system : Polar aprotic solvents (e.g., DMF) enhance solubility and framework crystallinity .
- pH : Deprotonation of -COOH groups is necessary for coordination; optimize using bases (e.g., NaOH) .
- Characterization : Use PXRD, BET surface area analysis, and TGA to validate MOF stability and porosity .
Q. What strategies are effective in resolving contradictions between computational predictions and experimental data for this compound derivatives?
- Methodological Answer :
- DFT calculations : Compare optimized geometries (bond lengths, angles) with XRD data to validate force fields .
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., H-bonding, π-π stacking) to explain packing discrepancies .
- Multi-technique validation : Cross-reference NMR chemical shifts, IR spectra, and thermal stability data to reconcile computational and experimental results .
Q. What role does crystallographic analysis play in understanding the hydrogen bonding and intermolecular interactions of this compound?
- Methodological Answer : Single-crystal XRD reveals:
- Hydrogen-bonding motifs : Carboxylic acid groups often form dimers or chains, stabilizing the crystal lattice .
- Intermolecular distances : Quinoline rings may engage in π-π interactions, influencing solubility and reactivity .
- Polymorphism screening : Varying crystallization conditions (e.g., solvent, temperature) identifies polymorphs with distinct properties . Refinement software (e.g., SHELXL) ensures accurate modeling of disorder or twinning .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
